N-[(FURAN-2-YL)METHYL]-1-[2-METHOXY-5-(PROPAN-2-YL)BENZENESULFONYL]PIPERIDINE-4-CARBOXAMIDE
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Overview
Description
N-[(FURAN-2-YL)METHYL]-1-[2-METHOXY-5-(PROPAN-2-YL)BENZENESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a furan ring, a methoxy group, and a benzenesulfonyl group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-1-[2-METHOXY-5-(PROPAN-2-YL)BENZENESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:
Formation of the Furan-2-ylmethyl Intermediate: This step involves the reaction of furan with a suitable alkylating agent to form the furan-2-ylmethyl intermediate.
Sulfonylation: The intermediate is then reacted with 2-methoxy-5-(propan-2-yl)benzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the benzenesulfonyl group.
Piperidine Ring Formation: The sulfonylated intermediate is then reacted with piperidine-4-carboxylic acid under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-1-[2-METHOXY-5-(PROPAN-2-YL)BENZENESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The benzenesulfonyl group can be reduced to a benzyl group under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-1-[2-METHOXY-5-(PROPAN-2-YL)BENZENESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as conductive polymers or advanced coatings.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-1-[2-METHOXY-5-(PROPAN-2-YL)BENZENESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and benzenesulfonyl group are likely involved in binding to the active site of the target, while the piperidine ring may play a role in stabilizing the compound’s conformation. This interaction can lead to the modulation of the target’s activity, resulting in the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
N-[(FURAN-2-YL)METHYL]-1-[2-METHOXY-5-(PROPAN-2-YL)BENZENESULFONYL]PIPERIDINE-4-CARBOXAMIDE: is similar to other compounds that feature a furan ring, a benzenesulfonyl group, and a piperidine ring. Examples include:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the furan ring, methoxy group, and benzenesulfonyl group allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-(2-methoxy-5-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5S/c1-15(2)17-6-7-19(27-3)20(13-17)29(25,26)23-10-8-16(9-11-23)21(24)22-14-18-5-4-12-28-18/h4-7,12-13,15-16H,8-11,14H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTIIVIXHZLVSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)C(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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